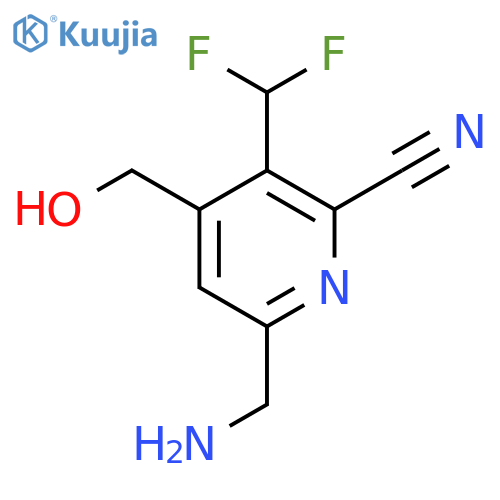

Cas no 1805187-94-3 (6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)

1805187-94-3 structure

商品名:6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol

CAS番号:1805187-94-3

MF:C9H9F2N3O

メガワット:213.184068441391

CID:4879140

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol

-

- インチ: 1S/C9H9F2N3O/c10-9(11)8-5(4-15)1-6(2-12)14-7(8)3-13/h1,9,15H,2,4,12H2

- InChIKey: NZSNHERGSFHGFP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C#N)N=C(CN)C=C1CO)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 82.9

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029038642-1g |

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |

1805187-94-3 | 95% | 1g |

$3,126.60 | 2022-04-01 | |

| Alichem | A029038642-500mg |

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |

1805187-94-3 | 95% | 500mg |

$1,836.65 | 2022-04-01 | |

| Alichem | A029038642-250mg |

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |

1805187-94-3 | 95% | 250mg |

$1,058.40 | 2022-04-01 |

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1805187-94-3 (6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬